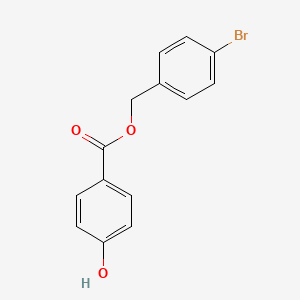![molecular formula C18H15F3O4 B14347705 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid CAS No. 93358-55-5](/img/structure/B14347705.png)
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is an organic compound known for its unique chemical structure and properties. It belongs to the class of aryloxyphenoxypropionic acids, which are commonly used as herbicides. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 3-bromophenol to form a biphenyl ether intermediate. This intermediate is then subjected to further reactions, such as the addition of pent-2-enoic acid, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted ketones, alcohols, and halides. These derivatives have distinct chemical and physical properties that make them useful in different applications .
Applications De Recherche Scientifique
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In herbicidal applications, the compound inhibits the synthesis of fatty acids in plants, leading to their death. The trifluoromethyl groups enhance the compound’s ability to penetrate plant cells and disrupt metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is unique due to its specific structural arrangement and the presence of multiple trifluoromethyl groups. These features contribute to its high reactivity, stability, and effectiveness as a herbicide .
Propriétés
Numéro CAS |
93358-55-5 |
|---|---|
Formule moléculaire |
C18H15F3O4 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
4-[3-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-12(5-10-17(22)23)24-15-3-2-4-16(11-15)25-14-8-6-13(7-9-14)18(19,20)21/h2-12H,1H3,(H,22,23) |
Clé InChI |
ZDSZFDBPRXGMJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC(=O)O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


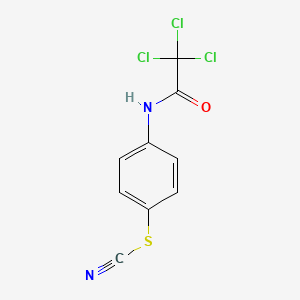
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
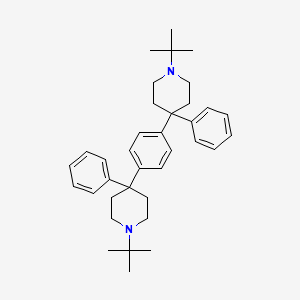
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
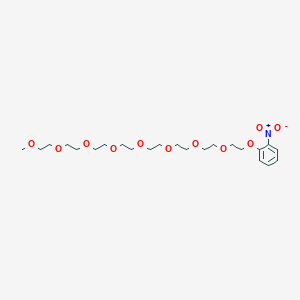
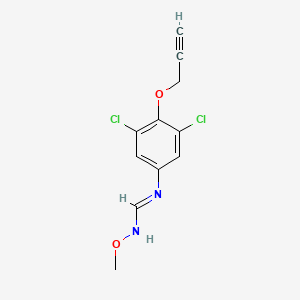
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
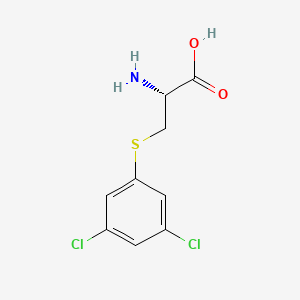
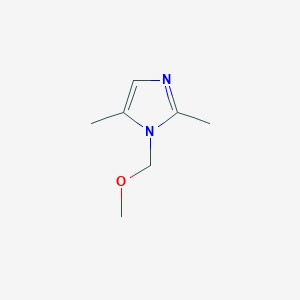

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
